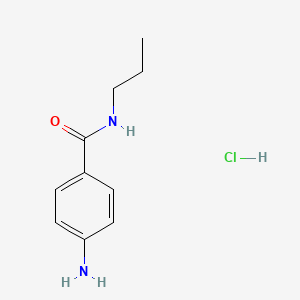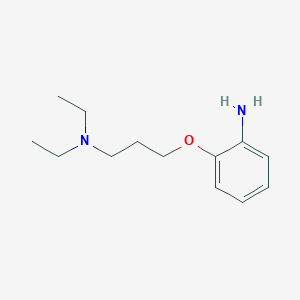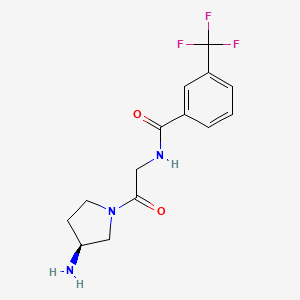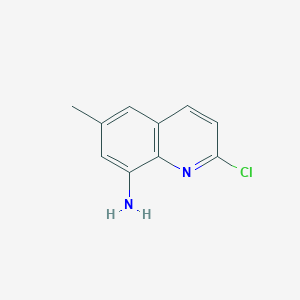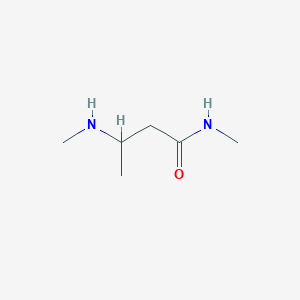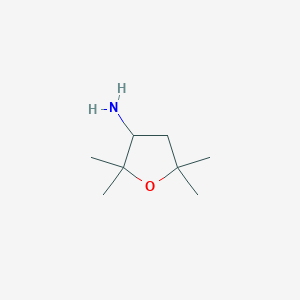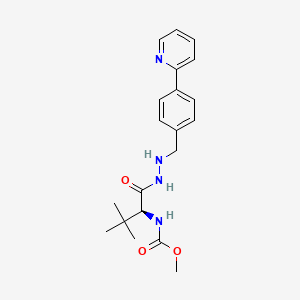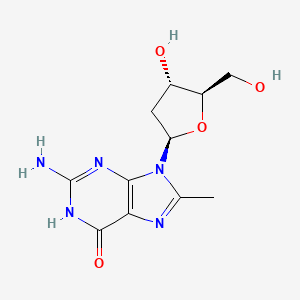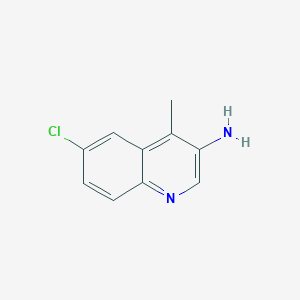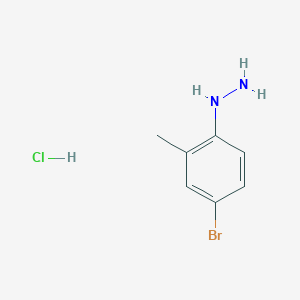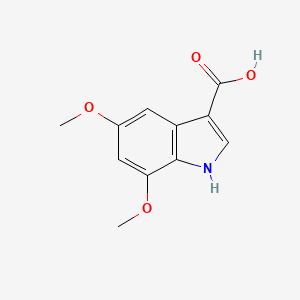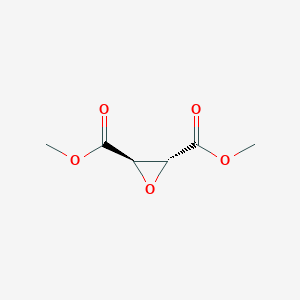
Dimethyl (2R,3R)-oxirane-2,3-dicarboxylate
描述
Dimethyl (2R,3R)-oxirane-2,3-dicarboxylate is a chiral epoxide compound with significant applications in organic synthesis. It is a derivative of tartaric acid and is known for its utility as a chiral building block in the synthesis of various complex molecules. The compound’s unique structure, featuring an oxirane ring and two ester groups, makes it a valuable intermediate in the preparation of enantiomerically pure compounds.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl (2R,3R)-oxirane-2,3-dicarboxylate can be synthesized from tartaric acid through a multi-step process. The first step involves the esterification of tartaric acid to form dimethyl tartrate. This is typically achieved using methanol and an acid catalyst such as sulfuric acid or thionyl chloride . The next step involves the formation of the oxirane ring, which can be accomplished through the reaction of dimethyl tartrate with a suitable epoxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Dimethyl (2R,3R)-oxirane-2,3-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as methanol or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) in water, while basic hydrolysis can be done using sodium hydroxide (NaOH) in water.
Major Products
Nucleophilic Substitution: The major products are ring-opened compounds with the nucleophile attached to one of the carbon atoms of the former oxirane ring.
Reduction: The major products are diols, where the ester groups are reduced to hydroxyl groups.
Hydrolysis: The major products are tartaric acid derivatives, where the ester groups are converted to carboxylic acids.
科学研究应用
Dimethyl (2R,3R)-oxirane-2,3-dicarboxylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of dimethyl (2R,3R)-oxirane-2,3-dicarboxylate primarily involves its reactivity as an epoxide. The strained three-membered oxirane ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to introduce chirality into target molecules. The ester groups can also participate in reactions, such as reductions and hydrolyses, further expanding the compound’s utility in synthesis.
相似化合物的比较
Dimethyl (2R,3R)-oxirane-2,3-dicarboxylate can be compared with other similar compounds, such as:
Dimethyl (2S,3S)-oxirane-2,3-dicarboxylate: The enantiomer of the compound, which has opposite stereochemistry at the chiral centers.
Dimethyl (2R,3R)-tartarate: A similar compound without the oxirane ring, used as a chiral building block in different synthetic applications.
Dimethyl (2R,3R)-oxirane-2,3-dicarboxamide: A derivative where the ester groups are replaced with amide groups, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of an oxirane ring and ester groups, providing a versatile platform for introducing chirality and functional groups into target molecules.
属性
IUPAC Name |
dimethyl (2R,3R)-oxirane-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c1-9-5(7)3-4(11-3)6(8)10-2/h3-4H,1-2H3/t3-,4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGHUYFLGPUYKE-QWWZWVQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(O1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](O1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


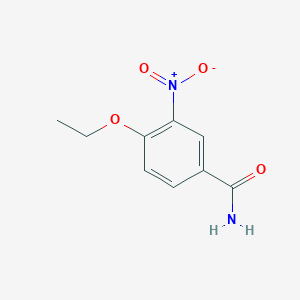
![(5R)-1,4-Diaza-bicyclo[3.2.1]octane](/img/structure/B3289373.png)
